N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.12283255 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, and influences the NAD+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway by interacting with NAMPT . This pathway plays a crucial role in various biological processes, including metabolism and aging
Result of Action
Given its target, it can be inferred that the compound may have significant effects on cellular metabolism and aging processes .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-26-19(11-12-24-26)17-6-2-15(3-7-17)10-13-25-29(27,28)14-16-4-8-18(9-5-16)20(21,22)23/h2-9,11-12,25H,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEYKSQMHNAVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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